molecular formula C14H17N3O3S2 B2626035 N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1209885-97-1

N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2626035
CAS No.: 1209885-97-1
M. Wt: 339.43
InChI Key: JVQPSWDODJXGHA-UHFFFAOYSA-N
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Description

“N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide” is a derivative of thiazole and sulfonamide, groups with known antibacterial activity . It has been synthesized as part of a study on hybrid antimicrobials that combine the effect of two or more agents . The compound has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .


Synthesis Analysis

The compound was synthesized as part of a study on hybrid antimicrobials . The yield was 58% . The synthesis process was confirmed by 1H NMR (CDCl3, 500 MHz) and 13C NMR (CDCl3, 125 MHz) spectroscopy .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by NMR spectroscopy . The 1H NMR (CDCl3, 500 MHz) spectrum showed peaks at δ 7.95 (d, 2H, J = 7.5 Hz), 7.86 (d, 2H, J = 8.5 Hz), 7.56–7.50 (m, 3H), 7.46 (t, 2H, J = 8.0 Hz), 7.38–7.31 (m, 3H), 7.22 (d, 2H, J = 7.0 Hz), 3.04 (s, 3H) . The 13C NMR (CDCl3, 125 MHz) spectrum showed peaks at 166.4, 141.5, 141.1, 134.6, 132.5, 130.2, 129.5, 129.4, 129.4, 129.1, 128.9, 128.1, 126.6, 122.9, 44.3 .


Chemical Reactions Analysis

The compound was part of a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives synthesized for their antibacterial activity . The reactions involved in the synthesis process were confirmed by NMR spectroscopy .


Physical and Chemical Properties Analysis

The compound was synthesized with a yield of 58% . The molecular weight of the compound was confirmed by MS (ESI): m/z: calculated [M + H]+: 471.0501; found [M + H]+: 471.0519 .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Chemoselective Thionation-Cyclization

    Kumar, Parameshwarappa, and Ila (2013) developed an efficient route to synthesize 2,4,5-trisubstituted thiazoles using a chemoselective thionation-cyclization process. This method facilitates the introduction of various functional groups, including esters and N-substituted carboxamides, into the thiazole core, underscoring the compound's utility in synthetic organic chemistry (Kumar, Parameshwarappa, & Ila, 2013).

  • Heterocyclic Compound Synthesis

    Krauze et al. (2007) reported on the one-pot cyclocondensation reaction that leads to alternative products, demonstrating the compound's versatility in synthesizing various heterocyclic structures (Krauze, Vilums, Sīle, & Duburs, 2007).

Biological Activities

  • Antibacterial Activity

    Ratrey et al. (2021) synthesized derivatives combining thiazole and sulfonamide groups, which showed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of such compounds in developing new antibacterial agents (Ratrey, Mahapatra, Pandit, Hadianawala, Majhi, Mishra, & Datta, 2021).

  • Fungicidal and Anticancer Properties

    The study by Tang Zi-lon (2015) on N-(1,3,4-thiadiazolyl) thiazolyl carboxamides revealed moderate fungicidal activity, emphasizing the potential for agricultural applications. Additionally, compounds with specific substitutions showed higher activity, pointing to the importance of structural modifications in enhancing biological effects (Tang Zi-lon, 2015).

  • Photophysical Properties

    Murai et al. (2018) explored the synthesis and photophysical properties of 5-N-arylaminothiazoles, indicating their utility in material sciences and biomolecular sciences due to their fluorescent properties. This research demonstrates the broader applicability of thiazole derivatives beyond biomedical fields (Murai, Furukawa, & Yamaguchi, 2018).

Future Directions

The compound has shown potent antibacterial activity, suggesting it could be a promising candidate for further development as an antibacterial agent . The distinctive mode of action of the compound when used in conjunction with a cell-penetrating peptide suggests potential for the development of novel antibiotic strategies .

Properties

IUPAC Name

2-(4-methylsulfonylanilino)-N-propan-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-9(2)15-13(18)12-8-21-14(17-12)16-10-4-6-11(7-5-10)22(3,19)20/h4-9H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPSWDODJXGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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